molecular formula C7H12N2O2S2 B8709489 N-(1,3-thiazol-2-yl)butane-1-sulfonamide

N-(1,3-thiazol-2-yl)butane-1-sulfonamide

Cat. No.: B8709489
M. Wt: 220.3 g/mol
InChI Key: NTBLWYWAFUIPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-2-yl)butane-1-sulfonamide is a useful research compound. Its molecular formula is C7H12N2O2S2 and its molecular weight is 220.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)butane-1-sulfonamide

InChI

InChI=1S/C7H12N2O2S2/c1-2-3-6-13(10,11)9-7-8-4-5-12-7/h4-5H,2-3,6H2,1H3,(H,8,9)

InChI Key

NTBLWYWAFUIPDD-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.4 g of 2-aminothiazole (73.7 mmol) and 10.2 ml of triethylamine (7.4 g, 73.7 mmol) were dissolved at room temperature in 100 ml of THF. Again at room temperature 9.6 ml of n-butanesulfonyl chloride (11.5 g, 73.7 mmol) were added dropwise to this solution over the course of one hour. After 21 h of stirring at room temperature a further 4 ml of n-butanesulfonyl chloride (4.8 g, 30.8 mmol) were added and stirring was continued at room temperature for 20 h. The reaction mixture was washed twice with 100 ml of 1 N NaOH and then washed to neutrality (pH 6–7) with water. The organic phase was dried over magnesium sulphate and then freed from the solvent. The 9.0 g of crude product obtained were recrystallized from 80 ml of tert-butyl methyl ether. This gave 3.2 g of the target compound, whose constitution was verified by NMR spectroscopy.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

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